![molecular formula C18H17N3O2S B14803473 2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B14803473.png)
2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[({[3-(4-methylphenyl)acryloyl]amino}carbonothioyl)amino]benzamide is a complex organic compound with a unique structure that includes both amide and thioamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[3-(4-methylphenyl)acryloyl]amino}carbonothioyl)amino]benzamide typically involves multiple steps. One common method starts with the reaction of 4-methylphenylacrylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminobenzamide in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
2-[({[3-(4-methylphenyl)acryloyl]amino}carbonothioyl)amino]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
2-[({[3-(4-methylphenyl)acryloyl]amino}carbonothioyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[({[3-(4-methylphenyl)acryloyl]amino}carbonothioyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
- 2-[({[3-(4-methylphenyl)acryloyl]amino}carbonothioyl)amino]benzoate
- 3-(4-methylphenyl)acryloyl chloride
- 4-methylphenylacrylic acid
Uniqueness
What sets 2-[({[3-(4-methylphenyl)acryloyl]amino}carbonothioyl)amino]benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C18H17N3O2S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioylamino]benzamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-6-8-13(9-7-12)10-11-16(22)21-18(24)20-15-5-3-2-4-14(15)17(19)23/h2-11H,1H3,(H2,19,23)(H2,20,21,22,24)/b11-10+ |
InChIキー |
FZCNEALZUQSXHH-ZHACJKMWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC=C2C(=O)N |
正規SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC=C2C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


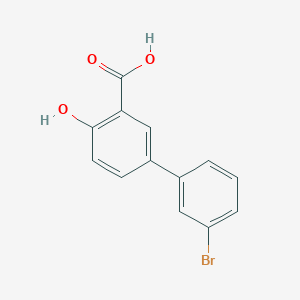
![N'-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide](/img/structure/B14803400.png)
![2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14803406.png)
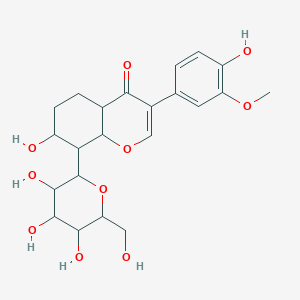
![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate](/img/structure/B14803421.png)
![2-{[(E)-(3-methylphenyl)methylidene]amino}benzonitrile](/img/structure/B14803430.png)
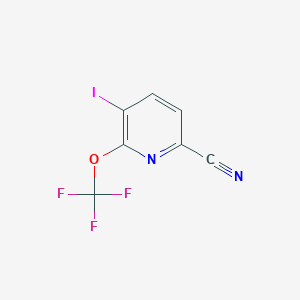
![1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea](/img/structure/B14803439.png)
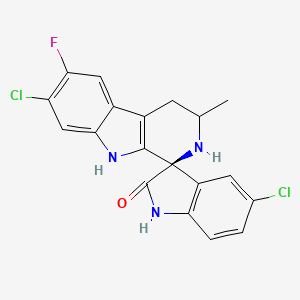

![(10R,13S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B14803451.png)
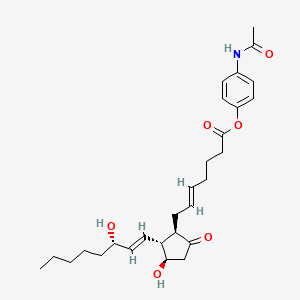
![(4E)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one](/img/structure/B14803457.png)
![(3aR,3bR,4aS,5S,5aS)-3b-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-hexahydrobicyclo[3.1.0]hex-1(5)-eno[3,2-d][1,3]dioxol-5-ol](/img/structure/B14803463.png)
